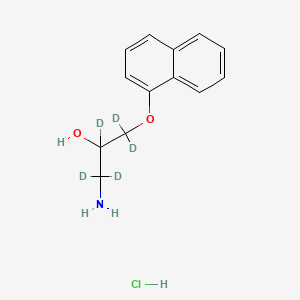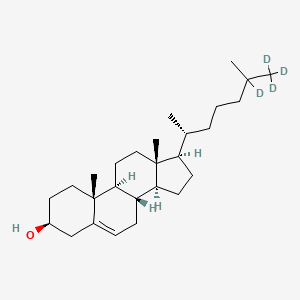
胆固醇-d4
描述
Cholesterol-d4 is a variant of cholesterol, a major component of biological membranes. It is crucial for various cellular events such as signaling, viral/bacterial infection, and membrane trafficking, in addition to its essential role as an ingredient of steroid hormones, vitamin D, and bile acids .
Synthesis Analysis
Cells produce cholesterol through the de novo pathway in the endoplasmic reticulum (ER). A part of cholesterol is esterified with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in ER and the esterified cholesterol is stored in lipid droplets (LDs). In addition, cells get cholesterol exogenously by the uptake of some lipoproteins, mainly low-density lipoprotein (LDL) .Molecular Structure Analysis
The molecular structure of Cholesterol-d4 is similar to that of regular cholesterol. It is a sterol with a hydrophobic structure and a small headgroup, allowing it to readily flip-flop between the leaflets of membrane bilayers and be easily inserted and extracted by protein carriers .Chemical Reactions Analysis
Cholesterol-d4, like regular cholesterol, interacts with other components of cellular membranes. For instance, it forms lipid nanodomains with phospholipids such as sphingomyelin and phosphatidylserine . It also interacts with the D4 domain of Perfringolysin O (PFO), a cholesterol-binding toxin .Physical And Chemical Properties Analysis
Cholesterol-d4 shares the physical and chemical properties of regular cholesterol. It is a key molecule in biology, serving as a major structural component of cell membranes and as a precursor of other vital compounds .科学研究应用
Visualization of Cholesterol in Cellular Membranes
Cholesterol-d4 can be utilized in conjunction with domain 4 (D4) of Perfringolysin O (PFO), a cholesterol-binding toxin, to visualize cholesterol in cellular membranes . This application is crucial for understanding the role of cholesterol in cellular events such as signaling, viral/bacterial infection, and membrane trafficking.
Cholesterol Trafficking Studies
The compound is instrumental in tracing cholesterol movement within cells. It helps in identifying anomalies of intracellular cholesterol distribution, which are characteristic of lysosomal lipid storage disorders .
Development of Cholesterol Biosensors
Researchers have developed novel cholesterol biosensors by using non-toxic PFO or the D4 domain in isolation. These biosensors are used to monitor the distribution and inhomogeneity of cholesterol in cellular membranes .
Quantification of Cholesterol
Cholesterol-d4 can be used for quantifying free cholesterol in cell populations and at the single-cell level. This is done using fluorescent probes that specifically bind cholesterol, such as the D4 fragment of perfringolysin O fused to GFP (GFP-D4) .
Lipid Nanodomain Formation Studies
The behavior of cholesterol within lipid nanodomains formed with cholesterol and phospholipids can be studied using Cholesterol-d4. This helps in elucidating the molecular regulation of cholesterol behavior in membranes .
Cholesterol Metabolism Research
Cholesterol-d4 is used to study the de novo pathway of cholesterol production in the endoplasmic reticulum and its subsequent transport to cellular compartments. It also aids in understanding the esterification of cholesterol with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in the ER .
作用机制
Target of Action
Cholesterol-d4, a deuterated form of cholesterol, primarily targets cellular membranes . The cellular membrane of eukaryotes consists of phospholipids, sphingolipids, cholesterol, and membrane proteins . Among them, cholesterol is crucial for various cellular events such as signaling, viral/bacterial infection, and membrane trafficking .
Mode of Action
Cholesterol-d4 interacts with its targets, the cellular membranes, by integrating into the lipid bilayer. It is known to form lipid nanodomains with phospholipids such as sphingomyelin and phosphatidylserine . This interaction results in changes in the physical properties of the membrane, influencing its fluidity and permeability.
Biochemical Pathways
Cells produce cholesterol through the de novo pathway in the endoplasmic reticulum (ER) and this lipid is transported to cellular compartments via either vesicular or non-vesicular routes . A part of cholesterol is esterified with fatty acids by acyl-CoA cholesterol acyl transferase (ACAT) in ER and the esterified cholesterol is stored in lipid droplets (LDs) . In addition, cells get cholesterol exogenously by the uptake of some lipoproteins, mainly low-density lipoprotein (LDL) . LDL internalized via the LDL receptor is transported to the multivesicular bodies (MVBs) through the endosomal pathway and degraded to release non-esterified cholesterol . Cholesterol derived from LDL utilizes two late endosomal proteins, NPC1 and NPC2, to escape from the lumen of the late endosomes (LEs) and then cholesterol is delivered to other cellular membranes .
Pharmacokinetics
The ADME properties of Cholesterol-d4 are similar to those of cholesterol. After synthesis or uptake, cholesterol is distributed throughout the cell, both in the plasma membrane and in intracellular compartments . The distribution and bioavailability of cholesterol are regulated by a balance between synthesis, uptake, and efflux.
Result of Action
The integration of Cholesterol-d4 into the cellular membranes results in the formation of lipid nanodomains, which play a crucial role in various cellular processes such as signal transduction, membrane trafficking, and protection against pathogens .
Action Environment
The action, efficacy, and stability of Cholesterol-d4 are influenced by various environmental factors. For instance, the presence of other lipids in the membrane can affect the integration of cholesterol into the membrane and the formation of lipid nanodomains . Furthermore, cellular factors such as the activity of enzymes involved in cholesterol metabolism can also influence the action of Cholesterol-d4 .
未来方向
The future directions in the study of Cholesterol-d4 could involve the development of novel cholesterol biosensors to uncover new insights into cholesterol in cellular membranes . Additionally, research could focus on understanding the basic characteristics of the structure and kinetics of membranes containing cholesterol .
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,18D/t18?,19-,21+,22+,23-,24+,25+,26+,27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-CRNPSRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747348 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-d4 | |
CAS RN |
956029-28-0 | |
| Record name | (3beta)-(25,26,26,26-~2~H_4_)Cholest-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is Cholesterol-d4 used in studying lysosomal storage disorders like Niemann-Pick type C disease?
A1: Cholesterol-d4 is a deuterated form of cholesterol, making it easily traceable in biological systems using mass spectrometry []. This allows researchers to follow the movement and processing of cholesterol within cells. In Niemann-Pick type C disease, there's impaired cholesterol trafficking within lysosomes. By using Cholesterol-d4 loaded onto dextran particles (CholDex), researchers can quantitatively assess the ability of cells to process and esterify cholesterol, providing a functional test for the disease [].
Q2: How does the addition of cholesterol to a diet impact the bioavailability of carotenoids like astaxanthin and canthaxanthin in shrimp?
A2: Research on Penaeus monodon (shrimp) demonstrates that while astaxanthin and canthaxanthin have high apparent digestibility coefficients, their retention efficiencies in shrimp tissues are initially low []. Supplementing the diet with cholesterol significantly enhances the retention efficiency of both carotenoids, leading to increased concentrations in the shrimp's body, muscle, and shell []. This suggests that cholesterol plays a crucial role in the uptake, transport, or storage of these carotenoids within the shrimp.
Q3: Can you elaborate on the analytical techniques used to quantify Cholesterol-d4 and its metabolites in biological samples?
A3: Both studies utilize mass spectrometry to quantify Cholesterol-d4 and its metabolites. In the study investigating infant formula, isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS) is employed []. This method offers high sensitivity and selectivity for measuring Cholesterol-d4 and its deuterated metabolites in complex mixtures like infant formula. In the Niemann-Pick type C disease study, tandem mass spectrometry (MS/MS) is used to determine the concentrations of Cholesterol-d4 and its esterified form (d4-cholesteryl esters) in cell extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




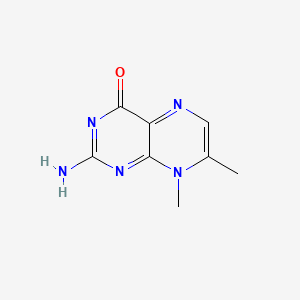
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
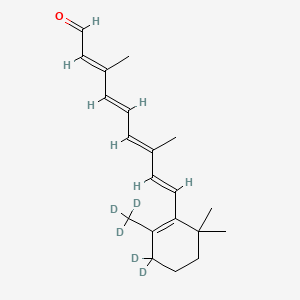
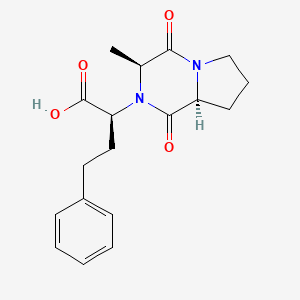
![Oxireno[a]indolizine](/img/structure/B587497.png)
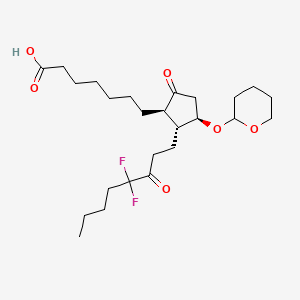
![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)
